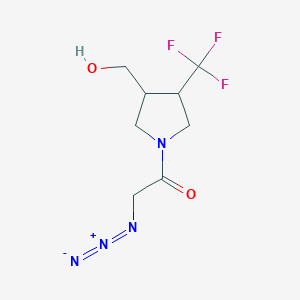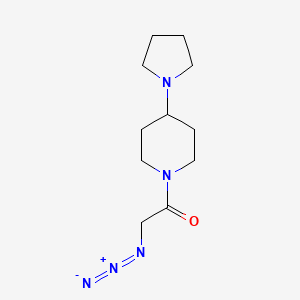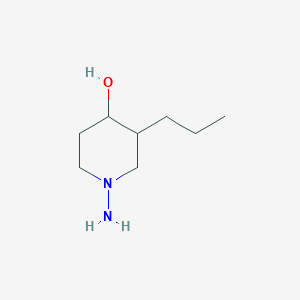
3-cyclobutyl-1-isobutyl-1H-pyrazol-5-ol
Übersicht
Beschreibung
3-Cyclobutyl-1-isobutyl-1H-pyrazol-5-ol (CIBP) is an organic compound that has been studied for its various applications in scientific research. CIBP is a cyclic molecule composed of three cyclobutyl groups, one isobutyl group, and one pyrazol-5-ol group. It has been used in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological experiments.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Anticancer Activities
Pyrazoles, including structures similar to "3-cyclobutyl-1-isobutyl-1H-pyrazol-5-ol," have demonstrated significant antioxidant and anticancer properties. Research by Cadena-Cruz et al. (2021) highlighted the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives, which exhibited radical scavenging activity and cytotoxic properties against colorectal carcinoma cells. This research underscores the potential of pyrazole derivatives in cancer treatment through mechanisms such as p53-mediated apoptosis.
Cyclin-Dependent Kinases Inhibition
Another significant application is in the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. Jorda et al. (2022) discovered that pyrazolo[4,3-d]pyrimidines, structurally related to "this compound," act as potent CDK inhibitors. Their research also unveiled that these compounds could induce proteasome-dependent degradation of cyclin K, offering a dual mechanism of action for cancer therapy.
Synthesis and Chemical Properties
The synthesis and chemical properties of pyrazole derivatives are of great interest due to their broad applications. Eller et al. (2006) developed an efficient approach to heterocyclic analogues of xanthone, including pyrido[5,6]pyrano[2,3-c]pyrazol-4(1H)-ones, highlighting the versatility of pyrazole compounds in synthesizing complex heterocyclic structures.
Antimicrobial Activity
Pyrazole derivatives have also shown promising antimicrobial activity. Bhavanarushi et al. (2013) synthesized 4,4′-(aryl or alkyl methylene)-bis(1H-pyrazol-5-ol) derivatives and evaluated their effectiveness against various bacteria. Their findings suggest that these compounds could serve as potent antibacterial agents, particularly those with trifluoromethyl groups.
Ligand Development for Coordination Chemistry
The development of scorpionate ligands based on pyrazole structures for coordination chemistry applications represents another important area. Rheingold et al. (2002) synthesized novel ligands like hydrotris[3-(cyclobutyl)pyrazol-1-yl]borate, exploring their coordination behavior and applications in synthesizing homo- and heteroleptic complexes.
Eigenschaften
IUPAC Name |
5-cyclobutyl-2-(2-methylpropyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8(2)7-13-11(14)6-10(12-13)9-4-3-5-9/h6,8-9,12H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTRPLCXDGFOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C=C(N1)C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Amino-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1491159.png)




![azetidin-3-yl(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)methanone](/img/structure/B1491166.png)
![2-Oxa-7-azaspiro[3.5]nonane-7-carboximidamide](/img/structure/B1491169.png)
![3-chloro-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboximidamide](/img/structure/B1491173.png)



![6-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)nicotinic acid](/img/structure/B1491180.png)
![(E)-4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobut-2-enoic acid](/img/structure/B1491181.png)
![1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1491182.png)